molecular formula C15H21N3O4 B5647706 1-methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5647706
M. Wt: 307.34 g/mol
InChI Key: AACGETNIYBHCDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spirocyclic compounds, including diazaspiro[4.5]decane derivatives, are synthesized through various approaches that often involve multi-step reactions with high specificity and yield. A method for synthesizing similar spirocyclic compounds involves a simple, fast, and cost-effective three-step process with an overall yield of 60%, demonstrating the efficiency of synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are closely related to our compound of interest (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives, including the compound , is characterized by the presence of a spiro linkage that integrates a diazacyclic and a dioxacyclic system within a single molecular framework. This unique structural feature imparts a rigid conformation and distinct chemical properties to these molecules. Techniques such as NMR and mass spectrometry are essential for elucidating their structure, as demonstrated in studies of related compounds (R. A. Kuroyan et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decane derivatives are diverse, including cyclocondensation and cycloaddition reactions that enable the introduction of various functional groups and the formation of complex heterocyclic systems. An example is the synthesis of novel isoxazolyl derivatives through reactions involving chloroacetyl chloride and aryl isothiocyanates, followed by cyclocondensation, illustrating the compound's versatility in chemical transformations (E. Rajanarendar et al., 2009).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystal structure, are influenced by their spirocyclic nature and substituent groups. These properties are critical for understanding the compound's behavior in various solvents and its stability under different conditions. Studies on related spiro compounds highlight the importance of detailed physical characterization for their application in synthesis and potential pharmaceutical use (N. Satyamurthy et al., 1984).

Chemical Properties Analysis

The chemical properties of "1-methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" likely include reactivity towards nucleophiles and electrophiles, stability under various pH conditions, and the ability to undergo further functionalization. The compound's isoxazole ring, a common feature in medicinal chemistry for its bioactivity, suggests potential for diverse chemical reactivity and biological interactions. Similar compounds have been synthesized and studied for their reactivity, providing insights into the chemical behavior of such complex molecules (A. V. Serebryannikova et al., 2019).

properties

IUPAC Name

1-methyl-8-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-10-7-11(22-16-10)9-18-5-3-15(4-6-18)12(14(20)21)8-13(19)17(15)2/h7,12H,3-6,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGETNIYBHCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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